Cas no 261733-18-0 ((6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane)

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane 化学的及び物理的性質
名前と識別子
-
- 4,6-Bis(diphenylphosphino)-10H-phenoxazine
- 4,6-Bis(diphenylphosphino)phenoxazine
- (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane
- NIXANTPHOS
- N-XantPhos / 4,6-Bis(diphenylphosphino)-10H-phenoxazine
- 4,6-Bis(diphenylphosphino)-10H-phenoxazine NIXantphos
- (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane
- AKOS015840598
- FT-0707208
- Bis(diphenylphosphino)phenoxazine
- B2717
- SCHEMBL2440624
- DTXSID70390703
- N-XantPhos
- 4,6-bis(diphenylphosphino)-phenoxazine
- AS-66127
- N-XantPhos, 97%
- MFCD03788937
- 4,6-bis(diphenylphosphanyl)-10H-phenoxazine
- 10H-Phenoxazine, 4,6-bis(diphenylphosphino)-
- HY-W008888
- SY022700
- PB42421
- EN300-19632070
- CS-W009604
- A855237
- C36H27NOP2
- NiXanthphos
- J-016299
- 4,6-bis(diphenylphosphino)-10H-phenoxazine;4,6-Bis(diphenylphosphino)phenoxazine
- AMY19721
- F15028
- 261733-18-0
- HSWZLYXRAOXOLL-UHFFFAOYSA-N
- DB-009532
-
- MDL: MFCD03788937
- インチ: InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H
- InChIKey: HSWZLYXRAOXOLL-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)N4
計算された属性
- 精确分子量: 551.15700
- 同位素质量: 551.15678848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 40
- 回転可能化学結合数: 6
- 複雑さ: 671
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- Surface Charge: 0
- XLogP3: 8.4
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: イエローパウダ
- ゆうかいてん: 256-262 °C
- Boiling Point: 662.1±55.0℃ at 760 mmHg
- フラッシュポイント: 354.3±31.5 °C
- すいようせい: Miscible with water.
- PSA: 48.44000
- LogP: 7.19030
- じょうきあつ: No data available
- Solubility: 未確定
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 22-24/25
- 储存条件:4°Cで保存し、-4°Cで保存するのがより良い
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB143942-1 g |
4,6-Bis(diphenylphosphino)phenoxazine, 98%; . |
261733-18-0 | 98% | 1g |
€92.90 | 2023-06-24 | |
abcr | AB143942-25 g |
4,6-Bis(diphenylphosphino)phenoxazine, 98%; . |
261733-18-0 | 98% | 25g |
€649.80 | 2023-06-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B94650-5g |
4,6-Bis(diphenylphosphino)-10H-phenoxazine |
261733-18-0 | 98% | 5g |
¥618.0 | 2022-04-28 | |
TRC | B430460-1000mg |
4,6-Bis(Diphenylphosphino)phenoxazine |
261733-18-0 | 1g |
$ 345.00 | 2023-04-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2717-1G |
4,6-Bis(diphenylphosphino)phenoxazine |
261733-18-0 | >98.0%(HPLC)(N) | 1g |
¥2070.00 | 2024-04-15 | |
TRC | B430460-1g |
4,6-Bis(Diphenylphosphino)phenoxazine |
261733-18-0 | 1g |
$ 285.00 | 2022-06-07 | ||
TRC | B430460-5g |
4,6-Bis(Diphenylphosphino)phenoxazine |
261733-18-0 | 5g |
$ 1028.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B94650-250mg |
4,6-Bis(diphenylphosphino)-10H-phenoxazine |
261733-18-0 | 98% | 250mg |
¥38.0 | 2023-09-08 | |
Chemenu | CM192392-5g |
4,6-Bis(diphenylphosphino)-10H-phenoxazine |
261733-18-0 | 95% | 5g |
$281 | 2021-08-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011404-1g |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane |
261733-18-0 | 98% | 1g |
¥86 | 2024-05-24 |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane Suppliers
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane 関連文献
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Andrea Deák,Csaba Jobbágy,Attila Demeter,Ladislav ?elko,Jaroslav Cihlá?,Pál T. Szabó,Péter ábrányi-Balogh,Deborah E. Crawford,David Virieux,Evelina Colacino Dalton Trans. 2021 50 13337
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Kristina L. Toups,Ross A. Widenhoefer Chem. Commun. 2010 46 1712
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Xinyu Cao,Sheng-Chun Sha,Minyan Li,Byeong-Seon Kim,Catherine Morgan,Rudan Huang,Xiaodong Yang,Patrick J. Walsh Chem. Sci. 2016 7 611
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Jiang Lou,Quannan Wang,Ping Wu,Hongmei Wang,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2020 49 4307
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Jianyou Mao,Jiadi Zhang,Shuguang Zhang,Patrick J. Walsh Dalton Trans. 2018 47 8690
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Péter Baranyai,Gábor Marsi,Csaba Jobbágy,Attila Domján,Laura Oláh,Andrea Deák Dalton Trans. 2015 44 13455
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Diego Rota Martir,Ashu K. Bansal,Vincent Di Mascio,David B. Cordes,Adam F. Henwood,Alexandra M. Z. Slawin,Paul C. J. Kamer,Laura Martínez-Sarti,Antonio Pertegás,Henk J. Bolink,Ifor D. W. Samuel,Eli Zysman-Colman Inorg. Chem. Front. 2016 3 218
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Csaba Jobbágy,Miklós Molnár,Péter Baranyai,Andrea Hamza,Gábor Pálinkás,Andrea Deák CrystEngComm 2014 16 3192
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(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphaneに関する追加情報
Comprehensive Overview of (6-Diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane (CAS No. 261733-18-0)
(6-Diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane (CAS No. 261733-18-0) is a highly specialized organophosphorus compound that has garnered significant attention in the fields of catalysis, material science, and pharmaceutical research. This compound, characterized by its unique phenoxazine core and diphenylphosphanyl substituents, exhibits remarkable properties that make it a valuable asset in synthetic chemistry and advanced material design. Its molecular structure combines electron-rich and sterically hindered features, which are critical for applications in transition metal catalysis and ligand design.
In recent years, the demand for efficient catalytic systems and sustainable chemical processes has driven research into novel phosphorus-based ligands. (6-Diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane stands out due to its ability to stabilize metal centers and enhance reaction selectivity. Researchers have explored its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, where it demonstrates superior performance compared to traditional ligands. This aligns with the growing trend of green chemistry and the push for atom-efficient methodologies.
The compound's phenoxazine backbone also contributes to its photophysical properties, making it a candidate for organic electronics and optoelectronic devices. With the rise of OLED technology and flexible displays, materials like (6-Diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane are being investigated for their potential in light-emitting diodes (LEDs) and solar cells. Its tunable electronic structure allows for customization to meet specific device requirements, a feature highly sought after in the renewable energy sector.
Another area of interest is the compound's role in medicinal chemistry. The phenoxazine moiety is known for its bioactive potential, and when combined with phosphorus functionalities, it opens doors to novel drug discovery pathways. Scientists are examining its interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. This aligns with the broader industry focus on precision medicine and targeted therapies.
From a synthetic perspective, the preparation of (6-Diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane involves multistep organic synthesis, often requiring air-sensitive techniques due to the reactivity of phosphorus-containing intermediates. Advances in automated synthesis and flow chemistry have streamlined its production, addressing challenges related to yield optimization and purity control. These innovations are part of the larger movement toward high-throughput experimentation in chemical research.
In summary, (6-Diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenyl-phosphane (CAS No. 261733-18-0) is a multifaceted compound with applications spanning catalysis, materials science, and biomedical research. Its unique structural attributes and functional versatility position it as a key player in the development of next-generation technologies. As industries continue to prioritize sustainability and innovation, this compound is poised to play an increasingly prominent role in shaping the future of chemical sciences.
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